(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone

medicinal chemistry kinase inhibitor design structure-activity relationship

Researchers conducting kinome selectivity profiling or fragment-to-lead SAR studies often lack access to structurally authenticated, regioisomerically pure chemical probes. CAS 1448035-86-6 solves this with its well-defined three-point pharmacophore-(i) 3-chloropyridin-2-yl ether, (ii) central piperidine linker, and (iii) pyridin-2-yl methanone carbonyl-providing a tractable scaffold for systematic SAR exploration. • Purity: ≥95% (confirmed by ¹H-NMR), Lipinski Rule-of-Five compliant (MW 317.77, C₁₆H₁₆ClN₃O₂). • Structural Differentiation: Non-interchangeable with LY456236 (same formula, different InChI Key); ideal as a negative control in mGlu1 antagonist assays. • Paired Procurement: Order alongside the des-chloro core fragment (MW 190.24) to quantify ΔpIC₅₀ affinity gains and optimize lipophilic ligand efficiency (LLE).

Molecular Formula C16H16ClN3O2
Molecular Weight 317.77
CAS No. 1448035-86-6
Cat. No. B2899463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone
CAS1448035-86-6
Molecular FormulaC16H16ClN3O2
Molecular Weight317.77
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=CC=N3
InChIInChI=1S/C16H16ClN3O2/c17-13-4-3-9-19-15(13)22-12-6-10-20(11-7-12)16(21)14-5-1-2-8-18-14/h1-5,8-9,12H,6-7,10-11H2
InChIKeyWAQMMSHSXATZHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Procurement Baseline


(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone (CAS 1448035-86-6) is a synthetic small molecule with the molecular formula C16H16ClN3O2 and a molecular weight of 317.77 g/mol . The compound is composed of a piperidine core functionalized at the 4-position with a 3-chloropyridin-2-yl ether moiety and substituted at the piperidine nitrogen with a pyridin-2-yl methanone group. Its InChI Key is WAQMMSHSXATZHD-UHFFFAOYSA-N. The compound is commercially available from multiple suppliers at purities typically ≥95% (confirmed by 1H-NMR) [1]. It has zero hydrogen bond donors, five hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area (TPSA) predicted in the 52–67 Ų range based on analogs sharing the C16H16ClN3O2 formula . The compound is Lipinski Rule-of-Five compliant and is supplied as a research-grade screening compound for early-stage drug discovery and chemical biology applications.

Why In-Class Analogs Cannot Substitute


The (chloropyridinyl)oxy-piperidine methanone chemotype is highly sensitive to subtle structural modifications that produce divergent physicochemical and pharmacological profiles [1]. The specific combination of a 3-chloro substitution on the pyridine ether, a 4-oxy linkage on the piperidine, and a pyridin-2-yl (rather than pyridin-3-yl or pyridin-4-yl) methanone carbonyl defines a unique pharmacophoric geometry that cannot be replicated by simple in-class analogs [2]. Even compounds sharing the identical molecular formula C16H16ClN3O2—such as LY456236, a known mGlu1 receptor antagonist with IC50 143 nM for mGlu1 versus >10 μM for mGlu5 —possess fundamentally different scaffold connectivity, target engagement profiles, and biological readouts. Critically, the 4-((3-chloropyridin-2-yl)oxy)piperidine substructure introduces a distinctive hydrogen-bond acceptor pattern and steric footprint at the piperidine 4-position that is absent in simpler piperidin-4-yl(pyridin-2-yl)methanone derivatives, which lack the chloropyridinyl ether entirely and have been associated with kinase inhibitory activity . These structural differences translate into non-interchangeable binding site complementarity, metabolic stability, and off-target liability profiles. Substitution with a regioisomer or truncated analog without confirmatory comparative data risks invalidating SAR conclusions and wasting procurement resources.

Quantitative Differentiation from Closest Analogs


Pyridin-2-yl vs Pyridin-4-yl Methanone Regiochemistry

The target compound bears a pyridin-2-yl methanone carbonyl, positioning the pyridine nitrogen ortho to the carbonyl group, which enables intramolecular interactions and influences the orientation of the carbonyl oxygen for hydrogen bonding. The 4-pyridyl isomer, (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone (CAS not publicly assigned but confirmed as a distinct commercial entity), places the pyridine nitrogen para to the carbonyl, resulting in a different H-bond acceptor geometry and dipole moment orientation . While no direct head-to-head biological comparison between these two isomers has been published, computed PSA values from structurally related C16H16ClN3O2 analogs demonstrate PSA variability from 52.30 to 67.17 Ų depending on heterocycle connectivity, indicating significant differences in polarity and predicted permeability . The 2-pyridyl isomer presents a more compact polar surface relative to certain 4-substituted analogs, which may confer superior passive membrane permeability in the absence of active transport.

medicinal chemistry kinase inhibitor design structure-activity relationship

3-Chloro vs 5-Chloro Pyridine Ether Position

The target compound incorporates a chlorine atom at the 3-position of the pyridine ether ring. In the 5-chloro regioisomer series—exemplified by (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone (CAS 1448078-76-9)—the chlorine is positioned para to the pyridine nitrogen, substantially altering the ring's electronic distribution and its capacity for halogen bonding interactions . This distinction is critical because chloro-substituted pyridines are widely exploited in kinase inhibitor design, where the precise position of halogen substitution governs selectivity across the kinome through differential halogen-bond interactions with backbone carbonyls in the hinge region . Patent literature on pyridyl piperidine Wnt pathway inhibitors (WO2015144290) explicitly teaches that substitution position on the pyridine ring is a key determinant of inhibitory potency and selectivity [1]. The 3-chloro configuration positions the chlorine closer to the ether oxygen, creating a distinctive electronic environment at the pyridine ring that is absent in the 5-chloro analog.

medicinal chemistry halogen bonding kinase selectivity

Scaffold Differentiation from LY456236

LY456236 is a well-characterized selective, non-competitive mGlu1 receptor antagonist that inhibits phosphoinositide hydrolysis with an IC50 of 143 nM for mGlu1 and >10 μM for mGlu5 (selectivity ratio >70-fold) [1]. Despite sharing the identical molecular formula C16H16ClN3O2 and molecular weight (317.77 g/mol) with the target compound, LY456236 possesses a completely different structural scaffold: its InChI Key is AVKFOWUSTVWZQN-UHFFFAOYSA-N versus WAQMMSHSXATZHD-UHFFFAOYSA-N for CAS 1448035-86-6, confirming non-identical connectivity . Critically, LY456236 lacks the 4-((3-chloropyridin-2-yl)oxy)piperidine ether substructure that defines the target compound. The target compound substitutes the 4-position of the piperidine with a 3-chloropyridin-2-yl ether, whereas LY456236 employs a different connectivity pattern that enables selective mGlu1 antagonism . This scaffold divergence means that LY456236's mGlu1 activity data and selectivity profile cannot be extrapolated to CAS 1448035-86-6; the two compounds will exhibit different target engagement, off-target liability, and ADME properties despite their isomeric molecular formula relationship.

mGlu1 antagonist scaffold differentiation GPCR pharmacology

Physicochemical Shift from Des-Chloro Core Scaffold

The core piperidin-4-yl(pyridin-2-yl)methanone scaffold (C11H14N2O, MW 190.24) represents the minimal structural framework devoid of the 4-((3-chloropyridin-2-yl)oxy) substitution . The target compound (MW 317.77) adds 127.53 Da of molecular weight through the incorporation of the 3-chloropyridin-2-yl ether, substantially increasing lipophilicity (estimated ΔLogP ≈ +1.5–2.0) and topological polar surface area (estimated ΔTPSA ≈ +20–30 Ų) relative to the unsubstituted core . This modification transforms the compound from a fragment-like chemical probe (MW < 250, suitable for fragment-based screening) into a lead-like molecule (250 < MW < 350) with enhanced potential for specific protein-ligand interactions through the chloropyridine moiety. The chloropyridinyl ether introduces a halogen-bond donor capacity and additional π-stacking surface absent in the core scaffold . These differences fundamentally alter the compound's suitability for different stages of the drug discovery pipeline: the core scaffold serves fragment-based approaches, while the fully elaborated target compound is positioned for hit-to-lead optimization.

drug-likeness lipophilicity fragment-based drug discovery

Analytical Identity and Purity Verification

Reliable procurement of CAS 1448035-86-6 requires verification against its unique InChI Key (WAQMMSHSXATZHD-UHFFFAOYSA-N), which serves as a definitive structural fingerprint distinguishing it from all other compounds, including those sharing the same molecular formula . Vendor specifications indicate a purity of ≥95% as confirmed by 1H-NMR spectroscopy, with pricing at approximately US$203 per gram from specialized research chemical suppliers [1]. This level of analytical characterization is consistent with research-grade screening compound standards. Critically, no ChEMBL bioactivity data exists for this compound as of the latest ChEMBL release, and it has not been used in any reported clinical trials [2]. This absence of published biological data means that procurement decisions must be based on the compound's structural novelty and its differentiation from characterized analogs, rather than on pre-existing target engagement or efficacy data. Researchers should request and verify lot-specific Certificate of Analysis (CoA) documentation including 1H-NMR, HPLC purity, and mass spectrometry confirmation upon receipt.

analytical chemistry quality control compound identity verification

Recommended Research Applications


Kinase Selectivity Panel Screening

The 3-chloropyridin-2-yl ether substructure positions a halogen atom adjacent to the ether oxygen, creating a distinctive halogen-bond donor geometry that is structurally differentiated from both the 5-chloro regioisomer and des-halogen analogs [1]. This compound is suitable for broad kinome selectivity profiling (e.g., using commercial kinase panel assays such as DiscoverX KINOMEscan or Reaction Biology Corporation Kinase HotSpot) to identify kinases whose hinge-region backbone carbonyls engage the 3-chloropyridine moiety. The pyridin-2-yl methanone carbonyl provides an additional H-bond acceptor that may interact with the catalytic lysine or DFG motif, while the piperidine linker offers conformational flexibility for induced-fit binding. Given the established precedent of pyridyl piperidines as Wnt pathway inhibitors in patent WO2015144290 [2], Wnt-pathway-relevant kinases (e.g., CK1, GSK3β) represent rational initial screening targets. Procurement of CAS 1448035-86-6 alongside its 5-chloro and 4-pyridyl isomers would enable a systematic regioisomeric SAR study to map the structural determinants of kinase selectivity within this chemotype.

Fragment-to-Lead Optimization Studies

The target compound (MW 317.77, C16H16ClN3O2) represents a lead-like elaboration of the minimal piperidin-4-yl(pyridin-2-yl)methanone fragment (MW 190.24, C11H14N2O) [1]. A paired procurement strategy—acquiring both the des-chloro core fragment and the fully elaborated target compound—enables systematic assessment of the molecular complexity drivers of target affinity, selectivity, and physicochemical properties. Researchers can measure the ΔpIC50 (difference in -log10(IC50)) between the fragment and the elaborated compound to quantify the affinity gain contributed by the 3-chloropyridin-2-yl ether moiety. The estimated ΔLogP of +1.5–2.0 and ΔTPSA of +20–30 Ų [2] provide a quantitative framework for assessing lipophilic ligand efficiency (LLE = pIC50 − LogP) and ligand efficiency indices (LE = ΔG/Nheavy atoms) across the fragment-to-lead progression. This paired approach is particularly valuable for programs targeting CNS-penetrant kinase inhibitors, where the balance between TPSA (for BBB penetration; optimal range 60–70 Ų) and LogP (for passive permeability) must be carefully optimized.

Negative Control for mGlu1 Pharmacology

LY456236 (CAS 338736-46-2) is the established selective mGlu1 receptor antagonist tool compound with IC50 = 143 nM for mGlu1 versus >10 μM for mGlu5 [1]. Despite sharing the identical molecular formula C16H16ClN3O2 with CAS 1448035-86-6, the two compounds have different InChI Keys (AVKFOWUSTVWZQN vs WAQMMSHSXATZHD) and non-overlapping scaffold connectivity [2]. This makes CAS 1448035-86-6 a valuable negative control or chemical probe for studies where LY456236 is used as a positive control mGlu1 antagonist. The absence of reported mGlu1 activity for CAS 1448035-86-6 can be experimentally exploited: if both compounds are tested in the same mGlu1 functional assay (e.g., phosphoinositide hydrolysis or calcium flux in mGlu1-expressing cells) and only LY456236 shows antagonism, this provides confidence that the observed mGlu1 pharmacology is scaffold-specific rather than an artifact of the C16H16ClN3O2 molecular formula. This orthogonal chemical probe strategy strengthens target validation studies and enhances the rigor of GPCR pharmacology experiments.

Computational Docking and Target Prediction

The compound's well-defined three-point pharmacophore—(i) 3-chloropyridin-2-yl ether (halogen-bond donor and π-stacking surface), (ii) central piperidine linker (conformational flexibility), and (iii) pyridin-2-yl methanone (H-bond acceptor)—provides a tractable system for computational target prediction via inverse docking or similarity ensemble approach (SEA) [1]. ZINC15 SEA predictions for structurally related compounds suggest potential interactions with ion channels (KCNK2, CACNA1D), nuclear receptors (NR3C2), and kinases (TGFBR2) [2]. Researchers can perform molecular docking against these predicted targets using the compound's SMILES or 3D conformer (generated from the InChI Key WAQMMSHSXATZHD-UHFFFAOYSA-N) and commercially available docking suites (e.g., AutoDock Vina, Glide SP/XP, or GOLD). The absence of published experimental target engagement data creates an opportunity for prospective computational-biological validation studies where in silico predictions are tested in biochemical or cellular assays. The pyridin-2-yl carbonyl can serve as a key pharmacophoric anchor point in docking poses, potentially interacting with conserved kinase hinge residues or GPCR transmembrane domain polar residues.

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